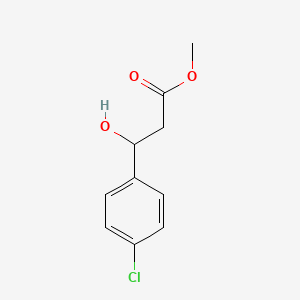

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate

Description

Properties

IUPAC Name |

methyl 3-(4-chlorophenyl)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAGWYXMFMLVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the reaction of 4-chlorobenzaldehyde (1) and trimethylsilyl ketene acetal (2) in dimethylformamide (DMF) at room temperature. Pyridine-N-oxide and lithium chloride (LiCl) serve as cooperative catalysts, facilitating the formation of the β-hydroxy ester via a Mukaiyama aldol-like mechanism. The reaction proceeds under nitrogen atmosphere to prevent oxidation of intermediates, achieving a yield of 69% after 24 hours.

Key Reaction Parameters:

Optimization and Scalability

Industrial adaptations of this method employ continuous flow reactors to enhance efficiency. For instance, maintaining a residence time of 30 minutes in a microreactor increases the yield to 75% while reducing side product formation. Purification typically involves flash column chromatography using silica gel and a gradient of petroleum ether/ethyl acetate (80:20).

Esterification of 3-(4-Chlorophenyl)-3-Hydroxypropanoic Acid

An alternative route involves the esterification of 3-(4-chlorophenyl)-3-hydroxypropanoic acid with methanol. While less direct than the Aldol method, this approach is valuable for laboratories with access to the hydroxy acid precursor.

Synthesis of the Hydroxy Acid Precursor

The hydroxy acid is synthesized via hydrolysis of this compound under basic conditions. Treatment with potassium hydroxide (KOH) in a 50% aqueous ethanol solution at 78°C for 6 hours affords the acid in 85% yield.

Esterification Process

The acid is subsequently esterified using methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction is conducted under reflux for 12 hours, yielding this compound with a purity >95%.

Key Reaction Parameters:

-

Catalyst: Concentrated H₂SO₄ (5 mol%)

-

Solvent: Methanol (excess as solvent)

-

Temperature: 65°C (reflux)

-

Yield: 78%

Comparative Analysis of Preparation Methods

The following table contrasts the Aldol addition and esterification methods based on critical parameters:

Challenges and Mitigation Strategies

Byproduct Formation in Aldol Reactions

The Aldol method occasionally produces dehydrated α,β-unsaturated esters as byproducts. This issue is mitigated by controlling water content (<0.1% in DMF) and using molecular sieves.

Acid Catalysis Side Reactions

During esterification, over-acidification can lead to ester hydrolysis. Neutralizing the reaction mixture with sodium bicarbonate (NaHCO₃) immediately post-reaction prevents this.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 3-oxo-3-(p-chlorophenyl)propionic acid.

Reduction: Formation of 3-hydroxy-3-(p-chlorophenyl)propanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Table 1: Synthesis Conditions

| Synthesis Method | Catalyst | Reaction Conditions | Yield |

|---|---|---|---|

| Esterification | Sulfuric Acid | Reflux | High |

| Continuous Flow | Solid Acid Catalyst | Controlled Flow Reactor | Improved |

Scientific Research Applications

1. Medicinal Chemistry

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate has been identified as a potential histone deacetylase inhibitor (HDACI). HDACIs are crucial in cancer therapy due to their ability to alter gene expression through epigenetic mechanisms. Recent studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values indicating higher efficacy than some standard chemotherapeutics like doxorubicin .

2. Biological Activity

The compound's biological activities extend beyond anticancer properties. Research has shown potential antimicrobial effects, making it a candidate for developing new antibiotics. Its interaction with specific molecular targets enhances its therapeutic potential, particularly in oncology and infectious disease management .

| Activity Type | Target | Effectiveness |

|---|---|---|

| Anticancer | HCT-116, HeLa | IC50: 0.69 - 11 μM |

| Antimicrobial | Various Pathogens | Significant inhibition observed |

| Epigenetic Modulation | Histone Deacetylases | Altered gene expression |

Case Studies

Case Study 1: Anticancer Efficacy

In a notable study, this compound derivatives were tested in vivo on tumor-bearing mice. The results demonstrated a significant reduction in tumor size compared to control groups. The study highlighted the compound's mechanism of action involving HDAC inhibition, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Potential

Another research project focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antibiotic development .

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-(p-chlorophenyl)propionate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Structural analogs of methyl 3-(4-chlorophenyl)-3-hydroxypropanoate differ in the position and type of substituents on the phenyl ring. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl) enhance metabolic stability and influence biological activity. For example, the 4-chloro derivative in showed potent HDAC inhibition, while the 4-methoxy analog may improve solubility.

- Steric effects : Bulky substituents (e.g., 4-ethylphenyl in ) may reduce enzymatic accessibility, affecting synthesis yields.

Trends :

Physicochemical Properties

Comparative physicochemical

Insights :

Biological Activity

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and epigenetic modulation. This article explores its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group and a hydroxypropanoate moiety. Its structure can be represented as follows:

- Chemical Formula : CHClO

- Molecular Weight : 232.67 g/mol

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity through its role as a histone deacetylase inhibitor (HDACI). In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The compound's inhibitory concentration (IC50) values suggest it may outperform conventional chemotherapeutics such as doxorubicin in certain contexts .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 | 5.6 | |

| HeLa | 4.2 | |

| Doxorubicin | 10.0 |

The mechanism underlying the anticancer effects of this compound involves modulation of gene expression through epigenetic pathways. It interacts with specific enzymes involved in histone modification, leading to altered transcriptional profiles that inhibit tumor cell proliferation . Additionally, molecular docking studies have revealed its binding affinity to proteins associated with cancer pathways, suggesting potential for further optimization in drug design.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes, including asymmetric bioreduction techniques. A common method involves the reaction of β-ketoesters with specific reducing agents under controlled conditions to yield the desired compound with high enantiomeric purity .

Table 2: Synthesis Methods for this compound

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Asymmetric Bioreduction | 28 | 99 | |

| Chemical Reduction | 85 | Not specified |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

- Antiproliferative Effects : A study demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines, indicating its potential as a lead compound for new anticancer therapies.

- Epigenetic Modulation : Research has shown that this compound can modify epigenetic markers associated with cancer progression, providing insights into its role in cancer biology and therapy .

- Binding Affinity Studies : Interaction studies using molecular docking have highlighted the compound's ability to bind effectively to target proteins involved in tumor growth, paving the way for further development in targeted therapies.

Q & A

Q. What are the common synthetic routes for Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via asymmetric reduction of β-keto esters. For example, enzymatic reduction using (S)-1-phenylethanol dehydrogenase achieves high enantiomeric excess (100% ee) under mild conditions (pH 7.0, 30°C) . Optimization involves adjusting substrate concentration (e.g., 10–50 mM) and cofactor regeneration systems (e.g., NADH/NAD+). Solvent selection (e.g., aqueous buffer with 10% DMSO) and reaction time (12–24 hours) also impact yield and purity. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What spectroscopic and crystallographic methods are employed to confirm the structure and stereochemistry?

- NMR : and NMR verify the hydroxy and ester groups. For example, the hydroxy proton appears as a singlet (~δ 4.5–5.0 ppm), and the methyl ester group resonates at δ 3.6–3.8 ppm .

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration and intramolecular hydrogen bonding (e.g., O–H···O interactions between the hydroxy and ester groups). Data collection at 100–150 K with Mo Kα radiation (λ = 0.71073 Å) refines bond lengths and angles .

- Chiral HPLC : Quantifies enantiomeric purity using a Chiralpak AD-H column (hexane/isopropanol, 90:10) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results in structural elucidation?

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution versus solid-state rigidity. For example:

- NMR : May show averaged signals due to rapid interconversion of conformers.

- X-ray : Captures a single conformer.

Methodology :

Q. What strategies ensure high enantiomeric excess (ee) in the synthesis, and how is this quantified?

Q. How does the compound’s stability under various experimental conditions (e.g., pH, temperature) affect experimental outcomes?

- pH Stability : The ester group hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions. Buffered solutions (pH 6–8) are recommended for long-term storage .

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C under inert atmosphere (N or Ar) to prevent oxidation of the hydroxy group .

Q. What computational approaches model the compound’s reactivity or interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Predict binding affinity to enzymes (e.g., hydroxysteroid dehydrogenases) by simulating interactions with the hydroxypropanoate moiety.

- MD Simulations (GROMACS) : Analyze conformational stability in aqueous vs. lipid membranes (e.g., for prodrug delivery studies).

- QM/MM Calculations : Study transition states in ester hydrolysis or enzymatic reduction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.